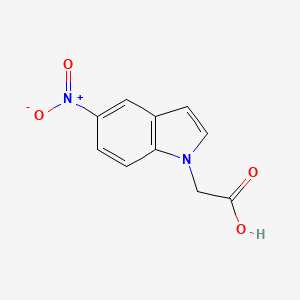

(5-Nitro-1H-indol-1-yl)acetic acid

Description

Contextualization of Indole-Based Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The indole (B1671886) scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in drug discovery and organic synthesis. nih.gov Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with potent pharmacological activities. nih.govresearchgate.net In recent years, indole derivatives have been the subject of intense investigation, leading to the development of compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govnih.gov

The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. mdpi.com This structural adaptability has made indole derivatives a cornerstone in the design of novel therapeutic agents targeting a multitude of biological pathways. nih.gov

Rationale and Significance of Focusing Academic Inquiry on (5-Nitro-1H-indol-1-yl)acetic acid

The specific academic focus on this compound stems from the unique combination of its structural features: the indole-1-acetic acid core and the electron-withdrawing nitro group at the 5-position. The indole-1-acetic acid moiety is a key structural motif, and its derivatives have been explored for various therapeutic properties, including anti-inflammatory effects. acs.org

The introduction of a nitro group at the C5 position of the indole ring is of particular significance. The nitro group can modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to biological targets. Furthermore, nitro-containing compounds are known to sometimes exhibit biological activity through reduction to reactive intermediates. The specific placement of the acetic acid side chain at the N1 position, as opposed to the more common C3 position, offers a distinct spatial arrangement for potential interactions with enzymes and receptors. This unique combination of features makes this compound a compelling candidate for synthesis and biological evaluation in the quest for new chemical entities with therapeutic potential.

Below are some of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | nih.gov |

| Molecular Weight | 220.18 g/mol | nih.gov |

| IUPAC Name | 2-(5-nitroindol-1-yl)acetic acid | nih.gov |

| CAS Number | 226901-50-4 | nih.gov |

Historical Overview of Related Indole Derivatives and Their Research Trajectories

The research trajectory of indole derivatives is rich and dates back to early investigations of natural products. The discovery of indole-3-acetic acid (IAA) as a primary plant hormone, or auxin, was a landmark event that spurred extensive research into its biological roles and those of its analogs. mdpi.commdpi.com This foundational work laid the groundwork for understanding how modifications to the indole core could impact biological activity.

Historically, much of the focus was on C3-substituted indoles due to the prevalence of this substitution pattern in nature. However, as synthetic methodologies advanced, researchers began to explore the synthesis and properties of N1-substituted indoles, leading to the discovery of compounds with distinct biological profiles. For instance, the development of the anti-inflammatory drug Indomethacin, an N1-acylated indole derivative, highlighted the therapeutic potential of this class of compounds. nih.gov The investigation of nitroindoles also has a significant history, with early studies exploring their synthesis and chemical reactivity. chemsynthesis.com The convergence of these research streams—N-substitution, acetic acid side chains, and nitro-functionalization—has paved the way for the contemporary investigation of molecules like this compound.

Current State and Emerging Trends in the Academic Investigation of Substituted Indole-1-acetic Acids

Current research into substituted indole-1-acetic acids is vibrant and multifaceted, with a strong emphasis on their therapeutic potential. A significant trend is the design and synthesis of novel derivatives as inhibitors of specific enzymes or as antagonists of receptors involved in disease processes. For example, recent studies have explored indole-1-acetic acid derivatives as potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. acs.org

Another emerging area is the development of indole-1-acetic acid conjugates and hybrids. By linking the indole-1-acetic acid scaffold to other pharmacologically active moieties, researchers aim to create multifunctional molecules with enhanced or synergistic activities. For instance, recent work has focused on the synthesis of indole acetic acid-based triazole derivatives, which have been evaluated for their antioxidant, antimicrobial, and cytotoxic properties. nih.gov Furthermore, indole acetic acid sulfonate derivatives are being investigated as inhibitors of ectonucleotidases, enzymes implicated in cancer development. rsc.orgnih.gov These studies underscore a clear trend towards creating more complex and targeted indole-1-acetic acid-based compounds to address specific medical needs. The strategic placement of various substituents on the indole ring continues to be a key strategy, with researchers exploring the impact of different functional groups on the biological activity of the resulting molecules. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitroindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-5-8(12(15)16)1-2-9(7)11/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZZRGNPRLQDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611329 | |

| Record name | (5-Nitro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226901-50-4 | |

| Record name | (5-Nitro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitro 1h Indol 1 Yl Acetic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (5-Nitro-1H-indol-1-yl)acetic acid reveals two primary disconnections. The most logical approach involves disconnecting the N1-acetic acid bond, leading back to 5-nitroindole (B16589) and a suitable two-carbon electrophile, such as an α-haloacetic acid ester. This strategy relies on the effective N-alkylation of the pre-formed 5-nitroindole core.

A second, less direct disconnection involves breaking the bonds of the pyrrole (B145914) ring of the indole (B1671886) nucleus. This approach would necessitate a de novo synthesis of the indole ring from an appropriately substituted benzene (B151609) derivative, already bearing the nitro group and a precursor to the N-acetic acid side chain. This latter strategy is generally more complex and less frequently employed.

Classical and Contemporary Approaches to the Synthesis of the 5-Nitroindole Nucleus

Fischer Indole Synthesis Variations for Nitroindoles

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org For the synthesis of 5-nitroindoles, p-nitrophenylhydrazine is a key starting material. For instance, its condensation with ethyl pyruvate (B1213749), followed by cyclization in the presence of a catalyst like polyphosphoric acid, yields 5-nitroindole-2-ethyl carboxylate. google.com This ester can then be further manipulated.

However, the traditional Fischer synthesis can be challenging with nitro-substituted phenylhydrazones due to the electron-withdrawing nature of the nitro group, which can hinder the cyclization step. tandfonline.com To address this, improved methods have been developed. One such improvement involves using specific catalysts or reaction conditions to facilitate the cyclization of nitrophenylhydrazones. tandfonline.com

| Starting Materials | Reagents and Conditions | Product | Yield |

| p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | 1. Condensation 2. Cyclization with polyphosphoric acid in benzene | 5-Nitroindole-2-ethyl carboxylate | High |

| p-Nitrophenylhydrazone of propionaldehyde | Heating in concentrated hydrochloric acid | 2,2'-Propylidene-3,3'-dimethyl-5,5'-dinitroindole | - |

| Ethyl pyruvate o-nitrophenylhydrazone | Polyphosphoric acid, 195°C | Ethyl 7-nitro-2-indolecarboxylate | 13% |

Table 1: Examples of Fischer Indole Synthesis for Nitroindoles google.comtandfonline.com

Madelung Synthesis and Related Base-Catalyzed Cyclizations

The Madelung synthesis offers an alternative route to indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org While the classical Madelung synthesis requires harsh conditions, modern variations have been developed that proceed under milder conditions. These modifications often involve the use of organolithium bases or the introduction of electron-withdrawing groups to facilitate the cyclization. wikipedia.orgresearchgate.net For the synthesis of nitroindoles, a modified Madelung approach using an oxalate (B1200264) ester functionality to acidify the benzylic hydrogen has been reported for the preparation of 4-nitroindoles. researchgate.net

Palladium-Catalyzed Cycloaddition and Coupling Strategies

Palladium-catalyzed reactions have emerged as powerful tools for indole synthesis, offering high efficiency and functional group tolerance. mdpi.com These methods can be broadly categorized into intermolecular and intramolecular cyclizations.

One approach involves the Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by a nucleophilic addition of the amine to the triple bond. mdpi.com This strategy has been successfully applied to synthesize 2-substituted nitroindoles from 2-haloanilines. mdpi.com Another palladium-catalyzed method is the reductive cyclization of β-nitrostyrenes. mdpi.comunimi.it This reaction can be performed using phenyl formate (B1220265) as a carbon monoxide surrogate, with a palladium/1,10-phenanthroline complex as the catalyst. mdpi.comunimi.it

| Strategy | Precursors | Catalyst System | Key Features |

| Intermolecular Cyclization | 2-Haloanilines, Terminal alkynes | Pd₂(dba)₃, dppe, t-BuOLi | Synthesis of 2-substituted nitroindoles. mdpi.com |

| Reductive Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂, 1,10-phenanthroline | Uses phenyl formate as a CO surrogate. mdpi.comunimi.it |

| C-H Amination | N-acetyl 2-aminobiphenyls | Palladium catalyst | Intramolecular synthesis of carbazoles. nih.gov |

Table 2: Palladium-Catalyzed Syntheses of Indole Derivatives

Nitration Strategies for Indole Derivatives

Direct nitration of the indole ring can be a viable method to introduce the nitro group at the 5-position. However, the indole nucleus is sensitive to strong acidic and oxidizing conditions, which can lead to polymerization or the formation of undesired isomers. bhu.ac.in To circumvent these issues, specific nitrating agents and reaction conditions are employed.

A common method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) for the nitration of indole-3-acetic acid. Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are also used to avoid polymerization. bhu.ac.in For instance, nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative, whereas under acidic conditions, the 5-nitro product is obtained. bhu.ac.in Another approach involves protecting the indole nitrogen, for example, by acetylation, to direct the nitration to the 5-position. The nitration of 1-acetyl-2,3-dihydro-2-indolesulfonic acid, followed by hydrolysis, gives 5-nitroindole in high yield. tandfonline.com

Strategies for N1-Functionalization of Indoles with Acetic Acid Moieties

Once the 5-nitroindole nucleus is obtained, the final step is the introduction of the acetic acid group at the N1 position. This is typically achieved through N-alkylation.

The classical approach involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like methyl bromoacetate (B1195939) or ethyl bromoacetate. google.comnih.gov The resulting ester is then hydrolyzed to the desired carboxylic acid. nih.gov

Phase-transfer catalysis offers a milder alternative for N-alkylation, allowing for selective monoalkylation at the indole nitrogen. researchgate.net Recent advancements have also explored transition metal-catalyzed N-alkylation reactions. For example, an enantioselective palladium-catalyzed aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols. nih.gov

| Method | Reagents and Conditions | Key Features |

| Classical N-Alkylation | NaH, DMF, then ethyl bromoacetate, followed by hydrolysis. nih.gov | Widely used, but requires strong base. |

| Phase-Transfer Catalysis | Dihalomethane, NaOH, TEBAC | Milder conditions, selective monoalkylation. researchgate.net |

| Palladium-Catalyzed Aza-Wacker Reaction | Alkenols, Pd catalyst | Enantioselective N-alkylation. nih.gov |

Table 3: Methods for N1-Functionalization of Indoles

Alkylation Reactions at the Indole Nitrogen

The most direct route for synthesizing this compound involves the N-alkylation of 5-nitroindole. This reaction is typically performed by first treating 5-nitroindole with a strong base to deprotonate the indole nitrogen, creating a nucleophilic indolide anion. youtube.com This anion then reacts with an alkylating agent, such as an ethyl or methyl haloacetate (e.g., methyl bromoacetate), in an SN2 reaction to form the corresponding ester, this compound ester. youtube.comnih.gov

Commonly used bases for this deprotonation step include sodium hydride (NaH), which is strong enough to overcome the pKa of the indole N-H (around 16-17). youtube.com The reaction is typically carried out in a dry aprotic polar solvent, such as dimethylformamide (DMF). nih.gov The presence of the electron-withdrawing nitro group at the 5-position makes the indole N-H proton more acidic compared to unsubstituted indole, facilitating the deprotonation step. youtube.com

General Reaction Scheme:

Deprotonation: 5-Nitroindole + NaH → Sodium 5-nitroindolide + H₂

Alkylation (SN2): Sodium 5-nitroindolide + BrCH₂COOR → this compound ester + NaBr (where R = Me, Et)

This two-step sequence, often performed as a one-pot synthesis, provides the ester precursor to the final acid product. nih.gov

Esterification and Subsequent Hydrolysis Methods

The synthesis of this compound is generally completed by the hydrolysis of the ester intermediate obtained from the N-alkylation reaction. This esterification-hydrolysis sequence is a standard and effective method for obtaining the final carboxylic acid.

First, an ester such as methyl 2-(5-nitro-1H-indol-1-yl)acetate or ethyl 2-(5-nitro-1H-indol-1-yl)acetate is synthesized, often via the alkylation method described previously. nih.govsigmaaldrich.com The subsequent hydrolysis of this ester to the carboxylic acid can be achieved under either basic or acidic conditions, though base-catalyzed hydrolysis is common.

In a typical procedure, the ester is dissolved in a mixture of an alcohol (like methanol (B129727) or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The mixture is heated under reflux for a period of time to ensure complete saponification. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography. After the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is often removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-3. nih.gov This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid, which can then be collected by filtration. nih.govprepchem.com

Stereoselective Synthesis of Chiral this compound Analogs

This compound itself is an achiral molecule. However, the synthesis of chiral analogs, where a stereocenter is introduced into the molecule, is a key area of interest for developing compounds with specific biological activities. Chirality can be introduced by modifying the acetic acid side chain, for instance, by creating an α-substituted analog, 2-(5-Nitro-1H-indol-1-yl)propanoic acid.

The synthesis of such chiral analogs requires stereoselective methods to control the three-dimensional arrangement of atoms. mdpi.com While direct asymmetric alkylation of the 5-nitroindolide anion with a chiral electrophile is possible, more predictable stereocontrol is often achieved using other modern synthetic techniques.

The nitro-Mannich (aza-Henry) reaction is a powerful tool for creating vicinal amino-nitro functionalities with high stereocontrol. researchgate.netfrontiersin.org This reaction involves the addition of a nitroalkane to an imine, often catalyzed by a chiral catalyst, to form a β-nitroamine. This strategy could be adapted to build chiral side chains that are later attached to the indole nitrogen.

Another approach involves the use of chiral catalysts, such as chiral Brønsted bases or transition metal complexes, to direct the enantioselective addition of nucleophiles to electrophiles. nih.gov For example, a chiral base can be used to catalyze the reaction between an indole and an electrophile, leading to the formation of a product with high enantiomeric excess. nih.gov Although many examples focus on C-3 functionalization, the principles can be extended to the synthesis of N-1 substituted chiral indole derivatives. nih.gov The development of stereoselective methods is crucial for accessing chirally pure forms of new biologically active molecules. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for Nitroindole-1-acetic acids

Applying the principles of green chemistry to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nesacs.org

Key areas for green improvements in the synthesis of nitroindole-1-acetic acids include:

Safer Solvents: The conventional use of solvents like DMF for alkylation reactions poses health and environmental risks. Research into greener alternatives, such as ionic liquids or more benign polar aprotic solvents, is an important goal.

Catalysis: The use of stoichiometric reagents, like NaH in the alkylation step, generates significant waste. Catalytic methods are preferred. For instance, the use of solid-supported, reusable catalysts like Dowex H+ resin for esterification reactions represents a greener approach. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nesacs.org Reactions like nitration can produce isomeric byproducts, lowering the atom economy. Developing highly regioselective reactions is a key green objective.

Energy Efficiency: Many synthetic steps, such as refluxing for extended periods, are energy-intensive. nih.gov The development of more efficient processes, perhaps using microwave-assisted synthesis or highly active catalysts that allow for lower reaction temperatures, can significantly reduce energy consumption. researchgate.net One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, can also save energy and reduce solvent use. clockss.org

An example of a greener approach in a related synthesis is the use of an indium/acetic acid system in toluene (B28343) for a one-pot reductive heterocyclization, which is presented as an environmentally friendly method. clockss.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side product formation. nih.govnih.gov

For the N-alkylation step , key parameters to optimize include:

Base: The choice and amount of base are crucial. While NaH is effective, other bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide could be explored, potentially offering milder conditions or different solubility profiles.

Solvent: The solvent affects the solubility of the reactants and the reaction rate. While DMF is common, other polar aprotic solvents like DMSO or acetonitrile (B52724) could be tested.

Temperature: The reaction temperature influences the rate of both the desired SN2 reaction and potential side reactions. Lowering the temperature may improve selectivity but requires longer reaction times.

Alkylating Agent: The reactivity of the haloacetate ester (I > Br > Cl) will impact the reaction conditions required.

For the hydrolysis step , optimization focuses on:

Base Concentration: Sufficient base is needed for complete saponification, but excess base can sometimes lead to degradation of sensitive substrates.

Reaction Time and Temperature: The hydrolysis must be driven to completion to maximize the yield of the final acid. Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh conditions.

The table below illustrates how different conditions can affect the outcome of related indole syntheses.

| Reaction Step | Parameter Varied | Condition | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| N-Alkylation | Base/Solvent System | NaH in DMF | Commonly used, generally provides good yields for alkylation of indoles. | nih.gov |

| N-Alkylation | Base/Solvent System | t-BuONa in THF or DMAP/Et₃N in DCM | Effective for N-acylation, a related reaction, suggesting utility in N-functionalization. | nih.gov |

| Esterification | Catalyst | Dowex H+ resin | Provides a green and reusable catalytic method for esterification, with high conversion rates. | nih.gov |

| Hydrolysis | Reagent | NaOH in MeOH/H₂O | Standard procedure for saponification, effective with heating. | nih.gov |

| Hydrolysis | Reagent | Trimethyltin hydroxide in 1,2-DCE | An alternative method for cleaving methyl esters, particularly in complex molecules. | nih.gov |

| IAA Production | pH and Temperature | pH 9 and 37°C | Found to be optimal for IAA production by certain rhizobacteria, highlighting the sensitivity of indole synthesis to these parameters. | nih.gov |

Design and Synthesis of Focused Libraries of this compound Analogs for Structure-Activity Relationship Studies

The systematic design and synthesis of focused libraries of analogs are essential for conducting structure-activity relationship (SAR) studies. nih.govnih.gov These studies help to identify the key structural features of a molecule that are responsible for its biological activity, guiding the optimization of a lead compound into a more potent and selective agent. nih.gov

For this compound, a focused library would involve systematically modifying different parts of the molecule. This can be achieved using parallel synthesis techniques, where multiple related compounds are synthesized simultaneously.

Key areas for modification in an SAR study of this scaffold include:

Indole Ring Substitution:

Position of the Nitro Group: Moving the nitro group to other positions on the benzene ring (e.g., C-4, C-6, C-7) to probe the importance of its location.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to evaluate electronic effects.

Additional Substituents: Introducing other groups (e.g., halogens, alkyls) at other available positions on the indole ring.

Acetic Acid Side Chain Modification:

Chain Length: Synthesizing analogs with propanoic or butanoic acid chains.

Alpha-Substitution: Introducing substituents at the carbon adjacent to the carboxyl group to explore steric effects and introduce chirality.

Amide Formation: Converting the carboxylic acid to a variety of amides or esters to alter polarity and hydrogen bonding capacity.

The synthesis of such a library allows researchers to build a comprehensive understanding of the pharmacophore, as demonstrated in studies on other indole-based compounds where libraries were created to probe their activity as enzyme inhibitors or receptor antagonists. nih.govnih.gov

| Modification Site | Parent Structure Moiety | Proposed Modifications | Rationale |

|---|---|---|---|

| C-5 Position | -NO₂ | -CN, -CF₃, -Cl, -F, -OCH₃, -H | Evaluate the role of electronics and sterics at this position. |

| N-1 Side Chain | -CH₂COOH | -(CH₂)₂COOH, -CH(CH₃)COOH, -CH₂CONH₂, -CH₂CONH(Alkyl) | Probe the optimal distance and properties of the acidic/polar group. |

| Other Ring Positions (C-2, C-3, C-4, C-6, C-7) | -H | -F, -Cl, -CH₃ | Explore steric and electronic effects at other positions of the indole core. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Nitro 1h Indol 1 Yl Acetic Acid Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of (5-Nitro-1H-indol-1-yl)acetic acid, primarily used to validate its molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental composition.

The molecular formula of this compound is C₁₀H₈N₂O₄. nih.gov HRMS analysis would be expected to show an exact mass of 220.04840674 Da, confirming this composition. nih.gov

Beyond simple formula validation, HRMS coupled with tandem mass spectrometry (MS/MS) provides insights into the compound's structure through controlled fragmentation. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which corresponds to the loss of specific functional groups. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Analysis of predicted collision cross-section (CCS) values for different adducts of the molecule can further aid in its structural confirmation. These values, which relate to the ion's shape and size in the gas phase, provide an additional layer of data for comparison against theoretical models. uni.lu

Table 1: Predicted HRMS Data and Collision Cross Section (CCS) for this compound Adducts

| Adduct Type | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.05568 | 142.2 |

| [M+Na]⁺ | 243.03762 | 150.6 |

| [M-H]⁻ | 219.04112 | 143.8 |

| [M+NH₄]⁺ | 238.08222 | 159.9 |

| [M+K]⁺ | 259.01156 | 143.1 |

| Data derived from predicted values for related isomers. uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed covalent framework of a molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity and spatial relationships of all hydrogen and carbon atoms can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals are expected for the protons of the acetic acid side chain and the indole (B1671886) ring. The electron-withdrawing nitro group at the C-5 position significantly influences the chemical shifts of the aromatic protons, particularly H-4 and H-6, shifting them downfield.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the carboxyl carbon (C=O), the methylene (B1212753) carbon (-CH₂-), and the eight carbons of the indole ring. The signal for the carbon atom directly attached to the nitro group (C-5) may be broadened or have a reduced intensity due to the quadrupole moment of the nitrogen atom, a known effect in nitro-substituted aromatic compounds. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | ~5.1 | ~50 |

| -COOH | ~11-13 (broad) | ~171 |

| H-2 | ~7.6 | ~128 |

| H-3 | ~6.7 | ~103 |

| H-4 | ~8.5 | ~119 |

| C-5 | - | ~142 (broad) |

| H-6 | ~8.1 | ~118 |

| H-7 | ~7.7 | ~111 |

| C-3a | - | ~129 |

| C-7a | - | ~136 |

| Note: These are predicted values based on the analysis of structurally similar indole derivatives. Actual values may vary. |

To assemble the complete molecular structure, 2D NMR experiments are employed to establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, confirming the connectivity of adjacent protons. For this molecule, COSY would show correlations between H-6 and H-7 on the benzene (B151609) ring, and between H-2 and H-3 on the pyrrole (B145914) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the signals of H-2, H-3, H-4, H-6, H-7, and the -CH₂- protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is essential for piecing together the molecular fragments. Key correlations would include the link from the -CH₂- protons to the N-1 position of the indole ring (via correlations to C-2 and C-7a) and to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. This is useful for confirming stereochemistry and conformation. A key NOESY correlation would be expected between the methylene (-CH₂-) protons and the H-7 proton of the indole ring, confirming the N-1 substitution pattern.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | H-2 ↔ H-3; H-6 ↔ H-7 | Confirms proton connectivity within the pyrrole and benzene rings. |

| HSQC/HMQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; -CH₂- ↔ -CH₂- | Assigns carbon signals based on direct C-H attachment. |

| HMBC | -CH₂- ↔ C=O; -CH₂- ↔ C-2; -CH₂- ↔ C-7a | Confirms the attachment of the acetic acid group to the N-1 position. |

| NOESY | -CH₂- ↔ H-7 | Provides through-space evidence for the N-1 substitution and conformation of the side chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups in this compound. The nitro group (NO₂) gives rise to two strong and distinct stretching bands. The carboxylic acid group is identifiable by a very broad O-H stretch and a sharp, strong carbonyl (C=O) stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations and the symmetric stretch of the nitro group are typically strong in the Raman spectrum, providing further confirmation of the molecular structure.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300 - 2500 | Weak |

| C=O stretch | ~1720 | Moderate | |

| Nitro Group (-NO₂) | Asymmetric stretch | ~1520 | Weak |

| Symmetric stretch | ~1345 | Strong | |

| Indole Ring | C-H stretch (aromatic) | 3100 - 3000 | Strong |

| C=C stretch (aromatic) | 1610 - 1580 | Strong | |

| C-N stretch | ~1240 | Moderate | |

| Data based on characteristic frequencies for nitro-indoles and carboxylic acids. |

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Crystal Packing Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state at atomic resolution. nih.gov This technique is the gold standard for determining absolute configuration, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal several key features:

Molecular Conformation: The precise orientation of the acetic acid side chain relative to the plane of the indole ring.

Intermolecular Interactions: The dominant forces that govern how the molecules pack together in a crystal lattice. A critical interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common motif for carboxylic acids. mdpi.com

Crystal Packing: Other interactions, such as π-π stacking between the indole rings and C-H···O contacts, would also be elucidated, providing a complete picture of the supramolecular assembly. mdpi.com

Table 5: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter Category | Specific Information Provided |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| Bond Lengths & Angles | Precise measurements for all bonds and angles (e.g., C=O, N-O, C-C) |

| Torsional Angles | Defines the conformation of the acetic acid side chain |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles (e.g., O-H···O) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the conjugated systems and chromophores within a molecule.

The primary chromophore in this compound is the nitro-substituted indole ring system. The parent indole molecule shows characteristic absorption bands. nist.gov The presence of the nitro group, a strong electron-withdrawing group and chromophore, is expected to cause a significant bathochromic (red) shift of these absorption maxima. The spectrum would be characterized by intense π→π* transitions associated with the conjugated aromatic system. researchgate.net

Table 6: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

| Indole Ring System | π→π | ~220-240 |

| Nitro-substituted Benzene Ring | π→π | ~270-290 |

| Nitro Group | n→π* | >300 (weak) |

| Data derived from analysis of related nitro-aromatic and indole compounds. |

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Optically Active Derivatives (if applicable)

While this compound itself is not chiral, derivatives can be synthesized to be optically active. For such chiral derivatives, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining their absolute configuration and conformational preferences in solution. encyclopedia.pubbruker.com

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. encyclopedia.pub It is a powerful tool for elucidating the absolute stereochemistry of chiral molecules. encyclopedia.pubyoutube.com For chiral derivatives of this compound, the indole and nitro chromophores would give rise to characteristic ECD signals. The nitro group, in particular, can induce strong absorption bands. The position and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the different parts of the molecule.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are typically used in conjunction with experimental ECD spectra to confidently assign the absolute configuration. The calculated ECD spectrum for a proposed enantiomer is compared with the experimental spectrum; a good match provides strong evidence for the correct stereochemical assignment.

Vibrational Circular Dichroism (VCD):

VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. bruker.comwikipedia.org It provides detailed information about the three-dimensional structure of chiral molecules in solution. wikipedia.org A key advantage of VCD is that it probes the stereochemistry of the entire molecule through its vibrational modes, offering a wealth of structural information. youtube.com

For a chiral derivative of this compound, VCD spectra would exhibit characteristic signals for the various functional groups, including the carboxylic acid, the nitro group, and the indole ring. For instance, the stretching vibrations of the C=O and N-O bonds would be sensitive to the chiral environment and produce distinct VCD signatures. As with ECD, the combination of experimental VCD spectra with quantum chemical calculations is a robust approach for determining the absolute configuration. youtube.comwikipedia.org

| Chiroptical Technique | Information Obtained | Typical Spectral Region | Key Advantages |

| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic transitions | UV-Visible (200-400 nm) | High sensitivity for chromophores, well-established theoretical methods. encyclopedia.pub |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution conformation | Infrared (4000-700 cm⁻¹) | Provides information on the entire molecular structure, less dependent on specific chromophores. bruker.comwikipedia.org |

Spectroscopic Approaches for Studying Intermolecular Interactions and Aggregation in Solution

The behavior of this compound and its derivatives in solution, including their tendency to form intermolecular interactions and aggregates, can be effectively studied using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful, non-invasive technique for studying molecular structure, dynamics, and interactions in solution. mdpi.com Several NMR methods can be employed to investigate the intermolecular interactions and aggregation of this compound derivatives.

Concentration-Dependent Chemical Shift Changes: Changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) as a function of solute concentration can indicate the formation of intermolecular aggregates. nih.govyoutube.com For example, protons involved in hydrogen bonding upon aggregation will typically show a downfield shift.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable NMR technique for studying the size of molecules and aggregates in solution. mdpi.com By measuring the diffusion coefficient of a molecule, its effective size can be determined. A decrease in the diffusion coefficient with increasing concentration is a clear indication of aggregation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can detect through-space interactions between protons that are close to each other. Intermolecular NOEs can provide direct evidence for the specific points of contact between molecules in an aggregate, offering insights into the geometry of the self-assembly.

Relaxation Time Measurements: The spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular tumbling rates. mdpi.com The formation of larger aggregates leads to slower tumbling and a corresponding decrease in T₂ and often an increase in T₁. Water proton relaxation times can also be used to quantify protein aggregation. mdpi.com

Other Spectroscopic Techniques:

While NMR is a primary tool, other spectroscopic methods can also provide complementary information on aggregation:

UV-Vis Spectroscopy: Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or deviations from the Beer-Lambert law, can suggest the formation of aggregates.

Fluorescence Spectroscopy: For fluorescent derivatives, changes in the fluorescence emission spectrum, quantum yield, or lifetime upon changes in concentration can be indicative of aggregation or changes in the local environment of the fluorophore.

| Spectroscopic Method | Parameter Measured | Information Gained |

| ¹H and ¹³C NMR | Chemical shift changes with concentration | Indicates formation of intermolecular interactions. nih.govyoutube.com |

| Diffusion-Ordered Spectroscopy (DOSY) | Diffusion coefficients | Determines effective molecular size and detects aggregation. mdpi.com |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space proton-proton interactions | Provides information on the geometry of aggregates. |

| Relaxation Time (T₁, T₂) Measurements | Nuclear spin relaxation rates | Sensitive to changes in molecular tumbling upon aggregation. mdpi.com |

Computational and Theoretical Investigations of 5 Nitro 1h Indol 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground state geometries and energetics of molecules. For indole (B1671886) derivatives, the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is a commonly employed method for accurate predictions. ijrar.org

For the closely related isomer, 2-(5-nitro-1H-indol-3-yl)acetic acid, DFT calculations at the B3LYP/6-311+G(d,p) level have been performed to predict its optimized geometry. These calculations reveal that the nitro group tends to be coplanar with the indole ring, which maximizes electronic conjugation. The acetic acid side chain, however, is predicted to be tilted from this plane. A similar planarity of the nitro group with the indole ring would be expected for (5-Nitro-1H-indol-1-yl)acetic acid to maximize resonance stabilization.

The electrostatic potential surface of 2-(5-nitro-1H-indol-3-yl)acetic acid has also been calculated, showing high electron density around the nitro group and the carboxylate oxygen atoms. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. In the case of the 3-yl isomer, the HOMO is localized on the indole ring, while the LUMO is situated on the nitro group, suggesting the possibility of charge-transfer interactions.

Table 1: Predicted DFT Data for 2-(5-Nitro-1H-indol-3-yl)acetic acid

| Parameter | Predicted Value/Observation | Reference |

|---|---|---|

| Optimized Geometry | Nitro group coplanar with indole ring; acetic acid side chain tilted 12° from the plane. | |

| Electrostatic Potential | High electron density at the nitro group (σ-hole: +35 kcal/mol) and carboxylate oxygen atoms (-40 kcal/mol). | |

| HOMO Localization | Indole ring | |

| LUMO Localization | Nitro group | |

| HOMO Energy | -6.2 eV |

This data pertains to the isomer 2-(5-nitro-1H-indol-3-yl)acetic acid and is presented to illustrate the outputs of DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for high-accuracy electronic property calculations. These methods, while computationally more expensive than DFT, can provide more precise results for energies and molecular properties. For instance, quantum chemical calculations on various iodine-containing species have utilized coupled cluster calculations to determine their electronic and geometric structures with high accuracy. rsc.org Such high-level calculations for this compound would provide a more refined understanding of its electronic behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can reveal the conformational landscape, flexibility, and interactions of a compound in different environments, such as in solution.

For indole derivatives, MD simulations have been used to explore the stability of ligand-protein complexes. nih.gov These simulations can provide insights into the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the molecule, indicating its stability and the flexibility of its different parts. biointerfaceresearch.com An MD simulation of this compound would be crucial to understand how the acetic acid side chain moves relative to the indole core and how the molecule might adapt its conformation upon interacting with a biological target. The stability of such complexes can be evaluated through long-term MD simulations, often in the range of nanoseconds. biointerfaceresearch.com

Prediction of Chemical Reactivity and Mechanistic Pathways via Computational Modeling

Computational modeling can be used to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. The energies of the HOMO and LUMO, calculated using methods like DFT, are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-(5-nitro-1H-indol-3-yl)acetic acid, the calculated HOMO-LUMO gap suggests a potential for charge-transfer transitions. The localization of the LUMO on the nitro group indicates that this part of the molecule is susceptible to nucleophilic attack or reduction. Indeed, the nitro group can be chemically reduced to an amino group. Computational modeling can be employed to calculate the energy barriers for such reactions, providing insights into their feasibility and kinetics.

Molecular Docking and Protein-Ligand Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a small molecule, such as this compound, might bind to a protein target.

The general workflow for molecular docking involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the different possible binding poses. nih.gov Software like AutoDock and Glide are commonly used for this purpose. jocpr.comimrpress.com Studies on other indole derivatives have successfully used molecular docking to predict their binding modes and affinities for various protein targets. jocpr.comnih.govresearchgate.net For instance, the interaction of indole-3-acetic acid with horseradish peroxidase has been studied using molecular docking to reveal key stabilizing interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Before performing a docking simulation, the three-dimensional structure of the ligand, in this case this compound, must be prepared. This involves generating a 3D conformer of the molecule and assigning correct atom types and charges. The flexibility of the ligand is a critical aspect. Conformational sampling is the process of generating a variety of low-energy conformations of the ligand that it might adopt in the binding pocket of a protein.

For flexible ligands, docking programs often employ algorithms that allow for the rotation of single bonds to explore different conformations during the docking process. imrpress.com For a molecule like this compound, the flexibility of the acetic acid side chain would be a key consideration in conformational sampling to ensure that a wide range of possible binding poses is evaluated. The initial 3D structure can be obtained from databases like PubChem or generated using molecular modeling software. nih.gov

Evaluation of Scoring Functions and Docking Algorithms

With a prepared receptor and ligand, molecular docking can be performed to predict the binding mode and affinity of this compound. This process involves two key components: a search algorithm that generates various possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.

The choice of both the docking algorithm and the scoring function can significantly impact the results. Therefore, an evaluation of their performance is often a necessary step.

Docking Algorithms: Various algorithms are available, each with its own strengths and weaknesses. Common types include:

Systematic or grid-based searches: These methods exhaustively explore the conformational space.

Stochastic methods: These include Monte Carlo and genetic algorithms, which introduce random changes to find low-energy conformations.

Molecular dynamics-based simulations: These methods simulate the physical movements of the atoms in the system over time.

The performance of these algorithms can be evaluated based on their ability to reproduce the crystallographically determined binding mode of a known ligand (a process called "redocking"). The root-mean-square deviation (RMSD) between the predicted pose and the crystal structure is a common metric, with a value below 2.0 Å generally considered a success.

Scoring Functions: Scoring functions are mathematical models used to approximate the binding free energy. They can be broadly categorized as:

Force-field-based: These functions calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand.

Empirical: These functions use a set of weighted energy terms derived from experimental binding data.

Knowledge-based: These functions derive statistical potentials from the frequencies of atom-atom contacts observed in known protein-ligand complexes.

The evaluation of scoring functions is a complex task. Ideally, a good scoring function should be able to:

Identify the native-like pose: It should assign the best score to the pose that is closest to the experimentally observed binding mode.

Rank compounds by affinity: It should be able to predict the relative binding affinities of different ligands for the same receptor.

Discriminate between binders and non-binders: In virtual screening, it should be able to distinguish active compounds from inactive decoys.

No single scoring function has been found to be universally superior for all protein-ligand systems. Therefore, a consensus approach, where multiple scoring functions are used to evaluate the docking results, is often employed to increase the reliability of the predictions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds and for guiding the optimization of lead molecules.

The development of a QSAR or QSPR model for a class of compounds like nitroindole derivatives, including this compound, typically involves the following steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode the structural, physicochemical, and electronic features of the molecules are calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: 3D properties like molecular surface area and volume.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as HOMO/LUMO energies, partial charges, and dipole moment.

Model Building: A statistical method is used to build a mathematical relationship between the calculated descriptors and the observed activity or property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability.

While no specific QSAR or QSPR studies have been published for this compound, research on other 5-nitroindole (B16589) derivatives has demonstrated the utility of these approaches. For instance, in a study on pyrrolidine-substituted 5-nitroindoles as c-Myc G-quadruplex binders, a clear structure-activity relationship was established, showing that modifications to the scaffold can significantly impact binding affinity and anticancer activity. nih.govnih.gov Such studies provide a framework for how QSAR could be applied to this compound and its analogues to optimize their potential biological effects.

A hypothetical QSAR study for a series of this compound derivatives might reveal the importance of specific descriptors, as illustrated in the table below.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Category | Example Descriptor | Potential Impact on Activity |

| Electronic | Partial charge on the nitro group | A more positive charge could enhance interactions with negatively charged residues in a binding pocket. |

| Steric | Molecular volume | Increased volume might lead to steric clashes, reducing activity, or improve van der Waals contacts, enhancing it. |

| Hydrophobic | LogP (octanol-water partition coefficient) | An optimal LogP value is often required for good cell permeability and target engagement. |

| Topological | Wiener index | This descriptor relates to molecular branching and can influence how the molecule fits into a binding site. |

This table is for illustrative purposes and does not represent actual research findings.

Virtual Screening Approaches for Identifying Putative Molecular Targets and Interaction Partners

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. Conversely, reverse virtual screening can be employed to identify the potential protein targets of a specific molecule, such as this compound. This approach is particularly useful for drug repositioning and for elucidating the mechanism of action of a compound.

The process of reverse virtual screening generally involves docking the molecule of interest against a large collection of 3D protein structures. The proteins are then ranked based on the predicted binding affinity, and the top-ranking hits are considered potential targets for the compound.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein. The ligand is docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity.

Ligand-based virtual screening (LBVS): This approach is used when the 3D structure of the target is unknown. It involves searching for molecules in a database that are structurally similar to a known active ligand.

For this compound, a reverse SBVS approach could be used to screen it against a library of known protein structures to identify potential molecular targets. The workflow for such a study would typically be:

Preparation of the ligand: The 3D structure of this compound would be generated and optimized.

Selection of a protein database: A collection of protein structures, such as the PDB, would be chosen.

Docking calculations: The ligand would be docked against each protein in the database.

Ranking and filtering: The proteins would be ranked based on the docking scores. The top hits would then be further analyzed and prioritized for experimental validation.

While no specific virtual screening studies have been reported for this compound, this methodology holds great promise for uncovering its potential biological roles.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Methodologies

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of drug discovery. Poor ADMET profiles are a major cause of late-stage drug development failures. In silico ADMET prediction models offer a way to evaluate these properties early in the discovery process, allowing for the prioritization of compounds with more favorable profiles.

A variety of computational tools and models are available to predict the ADMET properties of a molecule like this compound based on its chemical structure. These predictions are typically based on QSPR models or on the analysis of structural alerts.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method/Software | Potential Implication |

| Molecular Weight | 220.18 g/mol | PubChem | Complies with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. nih.gov |

| XLogP3 | 1.5 | PubChem | Indicates moderate lipophilicity, which is often favorable for drug-like properties. nih.gov |

| Hydrogen Bond Donors | 1 | PubChem | Complies with Lipinski's rule of five (<5), suggesting good membrane permeability. nih.gov |

| Hydrogen Bond Acceptors | 4 | PubChem | Complies with Lipinski's rule of five (<10), suggesting good membrane permeability. nih.gov |

| Human Intestinal Absorption | High | In silico models for indole derivatives | Suggests good absorption from the gastrointestinal tract. researchgate.net |

| Blood-Brain Barrier Penetration | Low | In silico models for indole derivatives | Suggests the compound is less likely to cross into the central nervous system. researchgate.net |

| CYP450 Inhibition | Potential for inhibition | General knowledge on indole metabolism | Indole-containing compounds can be substrates and inhibitors of cytochrome P450 enzymes. |

| Hepatotoxicity | Potential risk | Presence of a nitroaromatic group | Nitroaromatic compounds can sometimes be associated with liver toxicity. researchgate.net |

| Carcinogenicity | To be determined | QSTR models | Specific models for nitroindoles would be needed for a reliable prediction. |

The data in this table is derived from public databases and general knowledge of related compound classes, and should be considered as preliminary estimations. nih.govresearchgate.net

The in silico prediction of ADMET properties for this compound would involve a panel of models to assess various endpoints:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and prediction of whether the compound is likely to be an inhibitor of these enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Assessment of potential toxicities such as mutagenicity (e.g., Ames test prediction), carcinogenicity, and hepatotoxicity through the identification of toxicophores (chemical fragments associated with toxicity) and the use of specific QSTR models.

These in silico predictions, while not a substitute for experimental testing, are invaluable for guiding the early stages of drug discovery and for prioritizing compounds with a higher probability of success.

Exploration of Structure Activity Relationships and Molecular Interactions of 5 Nitro 1h Indol 1 Yl Acetic Acid

Principles of Structure-Activity Relationship (SAR) Design in the Context of Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological or pharmacological activity. For indole derivatives, SAR exploration is a mature field, providing a robust framework for designing compounds with desired properties. mdpi.com

Key principles in the SAR design of indole derivatives include:

The Indole Scaffold: The indole ring itself is a critical pharmacophore, capable of participating in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. Its aromatic nature and electron distribution are key to its ability to bind to diverse biological targets. mdpi.comnih.gov

Substitution Patterns: The position and nature of substituents on the indole ring dramatically influence activity. Common positions for modification include N1, C2, C3, and C5. For instance, in the development of anticancer agents, modifications at these positions have been shown to modulate activity against targets like tubulin and protein kinases. nih.govnih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the indole ring system. A nitro group (-NO2) at the C5 position, as in (5-Nitro-1H-indol-1-yl)acetic acid, is a strong electron-withdrawing group. This modification significantly impacts the molecule's acidity, reactivity, and potential to interact with biological targets. The nitro group can also be reduced in situ to form reactive intermediates that engage with cellular components.

Side Chain Modifications: The nature of the substituent at the N1 or C3 position is crucial. For this compound, the acetic acid group at N1 introduces a flexible, acidic side chain. This chain can engage in ionic interactions and hydrogen bonding, which is often critical for anchoring the molecule within a receptor's binding pocket. The length, rigidity, and functional groups of this side chain are key variables in SAR studies.

Strategic Modification of the this compound Scaffold to Probe Molecular Recognition

To explore the molecular interactions of this compound, researchers systematically modify its core structure. These modifications help to identify which parts of the molecule are essential for binding and activity (the pharmacophore) and which parts can be altered to improve properties like potency or selectivity.

Strategic modifications often focus on three key areas of the scaffold:

The Acetic Acid Side Chain: The carboxylic acid group is a primary point for modification. It can be converted into esters, amides, or other bioisosteres to probe the importance of the acidic proton and the carbonyl oxygen for target binding. For example, creating ester derivatives can improve cell permeability.

The Nitro Group: The electron-withdrawing nitro group at the C5 position is a critical determinant of activity. SAR studies often involve replacing the nitro group with other substituents, such as an amino group (by reduction), a halogen, or an alkyl group, to assess the role of its electronic and steric properties. The conversion of a 5-nitroindole (B16589) to a 5-aminoindole (B14826) derivative has been a key step in synthesizing compounds targeting G-quadruplex DNA. d-nb.infonih.gov

The Indole Ring: Other positions on the indole ring (e.g., C2, C3, C4, C6, C7) can be substituted to explore additional binding pockets on a biological target. For instance, introducing bulky or flexible groups can provide insights into the topology of the binding site. Synthesis of indole derivatives often involves multi-step reactions to achieve specific substitution patterns. nih.govnih.gov

The following table summarizes common strategic modifications on related indole scaffolds and their general impact on biological activity.

| Modification Site | Type of Modification | Rationale / Observed Effect | Example Target Class |

| N1-Side Chain | Esterification of carboxylic acid | Increase lipophilicity, improve membrane permeability. | General Prodrug Strategy |

| N1-Side Chain | Amide formation with various amines | Introduce new interaction points (H-bond donors/acceptors), alter steric bulk. | Anticancer agents |

| C5-Position | Reduction of nitro to amino group | Alters electronic properties, introduces a hydrogen-bond donor. Key for some G-quadruplex binders. d-nb.infonih.gov | DNA G-Quadruplexes |

| C5-Position | Replacement of nitro with halogens (F, Cl) | Modifies electronic properties and lipophilicity, can form halogen bonds. | Hyaluronidase Inhibitors nih.gov |

| C3-Position | Introduction of various heterocycles (e.g., thiadiazole, triazole) | Access additional binding pockets, improve potency and target specificity. nih.govnih.govmdpi.com | Enzyme Inhibitors, Anticancer Agents |

Methodologies for Assessing Molecular Binding and Interaction Events

A variety of biophysical and biochemical techniques are employed to quantify the binding of this compound and its derivatives to their putative targets and to understand the functional consequences of these interactions.

In vitro binding assays directly measure the interaction between a ligand and its target protein or nucleic acid.

Competition Binding Assays: These assays measure the ability of a test compound to displace a known, labeled ligand from its target. A common format is the fluorescence polarization (FP)-based competitive binding assay. In a study of indole-based derivatives targeting the estrogen receptor-alpha (ER-α), compounds were assessed for their ability to displace a fluorescently labeled standard ligand. rsc.org A decrease in fluorescence polarization indicates successful competition, from which the binding affinity (IC50 or Ki) of the test compound can be calculated. rsc.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a binding event. The target molecule is immobilized on a sensor chip, and a solution containing the analyte (the indole derivative) flows over the surface. Changes in the refractive index at the surface, caused by the binding and dissociation of the analyte, are measured. This powerful technique offers detailed insight into the dynamics of the molecular interaction.

When the putative target is an enzyme, inhibition assays are crucial for determining a compound's potency and mechanism of inhibition.

The general methodology involves:

Combining the target enzyme with its substrate, which the enzyme converts into a detectable product (e.g., colored or fluorescent).

Adding the inhibitor compound at various concentrations.

Measuring the rate of product formation over time, typically using a spectrophotometer or fluorometer.

The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects the enzyme's kinetics (Km and Vmax) at different substrate concentrations. Studies on indole derivatives have used such assays to identify potent inhibitors of enzymes like α-glucosidase, α-amylase, and hyaluronidase. nih.govnih.gov

Cell-free systems, particularly cell-free protein synthesis (CFPS) systems, offer a powerful platform for studying molecular mechanisms in a controlled environment, free from the complexities of a living cell. nih.govresearchgate.net These systems contain the essential machinery for transcription and translation (ribosomes, enzymes, tRNAs, etc.) extracted from cells. researchgate.net

For studying molecular interactions, a CFPS system can be used to:

Synthesize a target protein: This is especially useful for proteins that are difficult to express or purify from cells.

Investigate ligand binding: The indole derivative can be introduced into the system to see how it affects the synthesis, folding, or activity of the newly made protein.

Develop biosensors: CFPS can be engineered to produce a reporter protein (e.g., a fluorescent protein or an enzyme) in response to the presence of a specific molecule, providing a method for detecting and quantifying the target analyte. nih.gov

This approach avoids issues like membrane transport and cellular metabolism, allowing for a direct assessment of the interaction between the compound and its target. nih.gov

Elucidation of Putative Molecular Mechanisms of Action and Target Engagement

The structural features of this compound and related 5-nitroindole compounds suggest several potential molecular mechanisms and biological targets.

Enzyme Inhibition: The indole scaffold is a known inhibitor of various enzymes. Indole-based compounds have been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, suggesting a potential role in managing hyperglycemia. nih.gov Others have demonstrated inhibition of hyaluronidase, an enzyme involved in extracellular matrix degradation. nih.gov The acetic acid moiety can mimic the substrate or bind to allosteric sites, while the substituted indole ring provides specificity.

Interaction with Nucleic Acids: A significant finding for related scaffolds is their ability to bind to non-canonical DNA structures called G-quadruplexes (G4). d-nb.infonih.gov These structures are found in the promoter regions of oncogenes like c-Myc. Pyrrolidine-substituted 5-nitroindole derivatives have been shown to bind and stabilize the c-Myc promoter G4, leading to the downregulation of c-Myc expression and subsequent anticancer effects. d-nb.infonih.gov NMR studies have indicated that these compounds can interact with the terminal G-quartets of the structure. d-nb.infonih.gov

Modulation of Cellular Receptors and Signaling Pathways: Indole derivatives can act as ligands for various cellular receptors. For example, certain indole-tetrazole hybrids have shown significant binding affinity for the estrogen receptor-alpha (ER-α), acting as antagonists and reducing its protein expression in breast cancer cells. rsc.org Molecular docking studies suggest these compounds induce conformational changes in the receptor, leading to their antagonistic effect. rsc.org

Disruption of Cytoskeletal Components: The indole ring is a core feature of many tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis in cancer cells. While direct evidence for this compound is pending, this remains a plausible mechanism for related indole derivatives. nih.gov

The ultimate biological activity of this compound is likely a result of its ability to engage one or more of these targets, a potential that can only be fully understood through continued and specific investigation.

Pharmacophore Modeling and Ligand-Based Design Principles for Indole-Acetic Acid Derivatives

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For indole-acetic acid derivatives, a pharmacophore model helps in identifying the key structural motifs responsible for their biological activity and in designing new, potentially more potent and selective compounds.

The development of a pharmacophore model for this class of compounds typically involves the following steps:

Selection of a Training Set: A diverse set of indole-acetic acid analogues with known biological activities against a particular target is compiled.

Conformational Analysis: The possible three-dimensional structures (conformers) of each molecule in the training set are generated.

Feature Identification: Common chemical features are identified. For indole-acetic acid derivatives, these often include:

Aromatic rings (from the indole scaffold)

Hydrogen bond donors and acceptors (e.g., the N-H group of the indole and the carboxylic acid group)

Hydrophobic regions

Positive and negative ionizable features

Pharmacophore Generation and Validation: A 3D model is constructed based on the alignment of the most active compounds. This model is then validated by its ability to distinguish between active and inactive molecules.

For this compound, the nitro group at the 5-position would introduce a strong electron-withdrawing feature and an additional potential hydrogen bond acceptor, significantly influencing its electronic properties and interaction profile compared to unsubstituted indole-acetic acid. A recent study on indole acetic acid sulfonate derivatives highlighted the importance of the indole ring, a carboxamide group, and a sulfonate group as a pharmacophoric core for inhibitory activity. acs.org Substitutions on this core, such as with a fluorine atom, were found to enhance potency. acs.org

Table 1: Illustrative Pharmacophoric Features of Indole-Acetic Acid Derivatives

| Feature | Description | Potential Role in Binding |

| Indole Ring | Bicyclic aromatic system | π-π stacking interactions with aromatic residues in the binding pocket. |

| Acetic Acid Moiety | Carboxylic acid group | Forms salt bridges or hydrogen bonds with basic residues. |

| N1-Substitution | Linkage at the indole nitrogen | Influences the orientation of the acetic acid side chain. |

| 5-Position Substituent | e.g., Nitro group | Modulates electronic properties and can act as a hydrogen bond acceptor. |

Ligand-based design principles for indole-acetic acid derivatives often involve modifying the substituents on the indole ring to enhance target affinity and selectivity. For instance, the design of potent and selective CRTH2 receptor antagonists has been achieved through the optimization of indole acetic acid derivatives.

Chemoinformatic Tools and Data Mining Techniques for SAR Analysis